
2-Butanone, O,O'-(diethoxysilylene)dioxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, O,O’-(diethoxysilylene)dioxime is a chemical compound known for its unique structure and properties It is a derivative of 2-butanone, where the oxime groups are bonded to a diethoxysilylene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, O,O’-(diethoxysilylene)dioxime typically involves the reaction of 2-butanone with hydroxylamine to form the oxime, followed by the introduction of the diethoxysilylene group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and advanced reaction techniques can enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, O,O’-(diethoxysilylene)dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxime groups, leading to the formation of amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
2-Butanone, O,O’-(diethoxysilylene)dioxime has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, coatings, and adhesives, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-Butanone, O,O’-(diethoxysilylene)dioxime exerts its effects involves interactions with specific molecular targets. The oxime groups can form stable complexes with metal ions, influencing various biochemical pathways. The diethoxysilylene moiety can enhance the compound’s stability and reactivity, making it suitable for diverse applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanone oxime: A simpler derivative of 2-butanone with only oxime groups.
Diethoxysilylene derivatives: Compounds with similar diethoxysilylene groups but different organic moieties.
Uniqueness
2-Butanone, O,O’-(diethoxysilylene)dioxime stands out due to its combination of oxime and diethoxysilylene groups, providing unique reactivity and stability. This makes it a valuable compound for specialized applications in synthesis and material science.
Propriétés
| 93917-75-0 | |
Formule moléculaire |
C12H26N2O4Si |
Poids moléculaire |
290.43 g/mol |
Nom IUPAC |
bis(butan-2-ylideneamino) diethyl silicate |
InChI |
InChI=1S/C12H26N2O4Si/c1-7-11(5)13-17-19(15-9-3,16-10-4)18-14-12(6)8-2/h7-10H2,1-6H3 |
Clé InChI |
HEZFQVMOIROEFN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NO[Si](OCC)(OCC)ON=C(C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


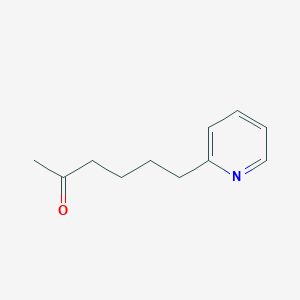
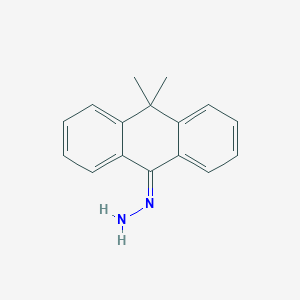
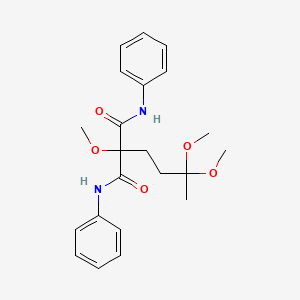
![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)
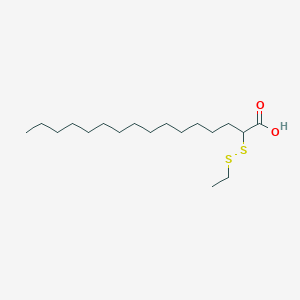
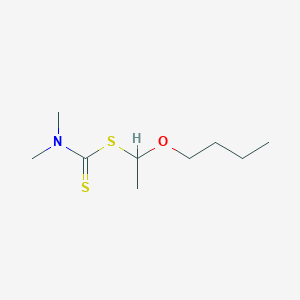
![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)
